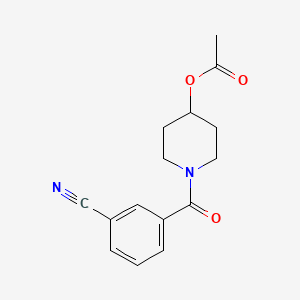

1-(3-Cyanobenzoyl)-4-piperidyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-cyanobenzoyl)piperidin-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11(18)20-14-5-7-17(8-6-14)15(19)13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDAKKADENTTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Cyanobenzoyl 4 Piperidyl Acetate and Analogues

Strategic Approaches to the Piperidine (B6355638) Core Synthesis

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and numerous methods for its synthesis have been developed. acs.org The choice of strategy often depends on the desired substitution pattern and stereochemistry. For the synthesis of the precursor to 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297), which is a 4-hydroxypiperidine (B117109), several robust methods are applicable.

Key strategies for constructing the piperidine ring include:

Hydrogenation of Pyridine (B92270) Derivatives : This is one of the most common methods for accessing the piperidine core. nih.gov Substituted pyridines can be reduced using various catalytic systems, such as transition metals (e.g., palladium, platinum, rhodium) under hydrogen pressure. nih.gov Organocatalytic methods, including the use of boron ions with hydrosilanes, have also been developed for the cis-selective reduction of substituted pyridines under milder conditions. nih.gov

Cyclization Reactions : Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov This can involve various reaction types, such as the aza-Michael reaction, electrophilic cyclization, or metal-catalyzed cyclizations. nih.gov For instance, gold-catalyzed annulation can directly assemble piperidine structures from appropriate precursors. ajchem-a.com Intermolecular cyclization, or annulation, often involves multi-component reactions where two or three components combine to form the heterocyclic ring in a single step. nih.govajchem-a.com

Biosynthesis-Inspired Methods : Nature utilizes enzymes to transform linear molecules like L-lysine into piperidine intermediates. rsc.org Inspired by this, chemical methods like the vinylogous Mannich reaction have been developed. A three-component reaction using a dienolate can produce a chiral dihydropyridinone, which serves as a versatile intermediate for building a variety of substituted piperidines. rsc.org

Modern Modular Approaches : Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-stage process allows for the selective functionalization of the piperidine ring, followed by the efficient formation of new carbon-carbon bonds, simplifying the synthesis of complex analogues. news-medical.net This method significantly reduces the number of steps compared to traditional linear syntheses. news-medical.net

Table 1: Comparison of Piperidine Core Synthesis Strategies

| Synthetic Strategy | Description | Key Features | Citations |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Well-established; various catalysts available; stereoselectivity can be controlled. | nih.gov |

| Intramolecular Cyclization | Ring-closure of a linear precursor containing a nitrogen atom and an electrophilic/nucleophilic center. | Forms the ring from a single molecule; good for controlling stereochemistry. | nih.govcapes.gov.br |

| Intermolecular Annulation | Combination of two or more components to build the ring system. | Convergent; allows for rapid diversity; includes multicomponent reactions. | nih.govajchem-a.com |

| Bio-inspired Synthesis | Mimics natural pathways, often using Mannich-type reactions to form key intermediates. | Can provide high stereoselectivity; leads to versatile building blocks. | rsc.org |

| Modular C-H Functionalization | A two-step process involving enzymatic oxidation followed by radical cross-coupling. | Highly efficient; reduces step count; allows for late-stage diversification. | news-medical.net |

Derivatization Strategies for the 3-Cyanobenzoyl Moiety

The introduction of the 3-cyanobenzoyl group onto the piperidine nitrogen is typically achieved via an acylation reaction. This involves forming an amide bond between the secondary amine of the piperidine ring and a derivative of 3-cyanobenzoic acid.

The most common method is the reaction of the piperidine precursor (e.g., 4-acetoxypiperidine or 1-Boc-4-hydroxypiperidine followed by deprotection and acylation) with an activated form of 3-cyanobenzoic acid. nih.gov Standard activating agents include:

Acyl Chlorides : 3-Cyanobenzoyl chloride is a highly reactive acylating agent that readily reacts with the piperidine nitrogen, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or DIPEA) to scavenge the HCl byproduct.

Coupling Reagents : In cases where the acyl chloride is not readily available or when milder conditions are required, standard peptide coupling reagents can be used to directly couple 3-cyanobenzoic acid with the piperidine. Examples include carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP).

An alternative approach for synthesizing benzoylpiperidine fragments is the Weinreb–Nahm ketone synthesis. nih.gov This involves reacting a suitable organometallic reagent with a Weinreb amide, such as tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, to form the ketone linkage. nih.gov

Introduction of the Acetate Ester Functionality

The acetate group is installed via esterification of a 4-hydroxypiperidine intermediate. This reaction can be performed either before or after the N-acylation step. The synthesis of esters is a fundamental transformation in organic chemistry. libretexts.org

Common methods for this acetylation include:

Reaction with Acetic Anhydride (B1165640) : This is a widely used method where the 4-hydroxy intermediate is treated with acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of an acylation catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org

Reaction with Acetyl Chloride : Acetyl chloride is more reactive than acetic anhydride and can be used for the acetylation, typically with a base to neutralize the generated HCl.

Catalytic Acylation : Modern methods may employ catalysts like silver triflate or phosphoric acid to promote the acylation of alcohols with acetic anhydride under mild conditions. organic-chemistry.org

The esterification is generally a high-yielding and straightforward reaction, providing the final acetate functionality on the piperidine ring. libretexts.org

Advanced Synthetic Techniques for Analogues and Libraries

To explore the structure-activity relationships of 1-(3-Cyanobenzoyl)-4-piperidyl acetate, medicinal chemists often synthesize large numbers of related compounds, or libraries. acs.org Advanced techniques that enable rapid and efficient synthesis are crucial for this process.

Parallel synthesis and combinatorial chemistry are powerful strategies for rapidly generating libraries of analogues. nih.govpharmatutor.org Instead of synthesizing one compound at a time, these techniques allow for the simultaneous creation of multiple compounds in an array format. youtube.com

Parallel Synthesis : In this approach, a series of related compounds are synthesized simultaneously in separate reaction vessels. acs.org For example, a core intermediate like 4-hydroxypiperidine could be reacted with a diverse set of substituted benzoyl chlorides in a 96-well plate to generate a library of N-aroyl piperidines. This method is a cornerstone of modern medicinal chemistry for lead optimization. acs.org

Combinatorial Chemistry : This can involve "split-and-mix" strategies where beads of a solid support are split into different groups, reacted with different building blocks, and then recombined. uniroma1.it This allows for the creation of vast numbers of compounds in a few steps. pharmatutor.org For the synthesis of analogues of this compound, a solid-phase approach could be employed where the piperidine core is attached to a resin, followed by sequential reactions to introduce the benzoyl and acetate moieties with various building blocks. nih.gov

To accelerate the synthesis of individual compounds and libraries, modern enabling technologies like microwave irradiation and flow chemistry are increasingly used.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. tsijournals.comyoutube.com The heating is rapid and efficient as the microwave energy directly couples with polar molecules in the reaction mixture. youtube.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocycles, including acylation and cyclization reactions. tsijournals.comnih.govmdpi.com

Flow Chemistry : In flow chemistry, reactants are continuously pumped through a reactor (e.g., a heated tube or a column packed with a catalyst), where the reaction takes place. acs.orgresearchgate.net This technique offers excellent control over reaction parameters like temperature and pressure, enhances safety, and allows for easy scalability. unimi.it It is particularly well-suited for multi-step syntheses and has been used to prepare chiral piperidines and other heterocyclic systems efficiently. acs.orgresearchgate.net

Table 2: Advanced Synthetic Techniques for Analogue Synthesis

| Technique | Principle | Advantages | Citations |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated array. | High throughput, systematic library generation, facilitates SAR studies. | acs.orgnih.govyoutube.com |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of building blocks to generate large libraries. | Creation of vast numbers of compounds, efficient discovery of novel structures. | pharmatutor.orguniroma1.it |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction rates, improved yields, higher product purity. | tsijournals.comyoutube.comnih.gov |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Enhanced safety and scalability, precise control over reaction conditions. | acs.orgresearchgate.netunimi.it |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores within the 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297) Scaffold

The 1-(3-Cyanobenzoyl)-4-piperidyl acetate scaffold possesses distinct pharmacophoric features that are essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For FAAH inhibitors, dynamic pharmacophore models often include hydrogen-bond acceptors and aromatic elements. nih.gov

The key pharmacophoric elements of the this compound scaffold are:

The Cyanobenzoyl Group: This portion of the molecule, particularly the carbonyl group, is critical. The carbonyl oxygen can act as a crucial hydrogen-bond acceptor, interacting with key amino acid residues in the active site of target enzymes. nih.gov For instance, in FAAH, this interaction often involves the catalytic serine residue (Ser241). nih.gov The cyano group, being an electron-withdrawing group, can influence the electronic properties of the benzoyl ring and the reactivity of the carbonyl group.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of the this compound structure have been instrumental in understanding its SAR and in optimizing its potency and selectivity as an enzyme inhibitor.

The substitution pattern on the benzoyl ring significantly influences the inhibitory activity. The position and nature of the substituents can alter the electronic distribution and steric profile of the molecule.

While specific data for moving the cyano group on the this compound scaffold is not extensively available in the public domain, general principles from related FAAH inhibitors suggest that the position of electron-withdrawing groups is critical. For instance, in a series of α-ketooxazole inhibitors of FAAH, a linear correlation was established between the Hammett constant (a measure of the electronic effect of a substituent) and the inhibitory potency, indicating that electron-withdrawing substituents generally enhance activity. nih.gov

| Modification on Cyanobenzoyl Ring | Impact on Biological Activity | Rationale |

| Position of the Cyano Group | The meta-position (3-position) of the cyano group is a common feature in potent inhibitors. Altering its position to ortho or para would likely change the electronic properties and steric interactions within the enzyme's active site, potentially affecting potency. | The precise positioning of the electron-withdrawing cyano group can influence the reactivity of the benzoyl carbonyl and optimize interactions with the target enzyme. |

| Introduction of other substituents | Adding other groups (e.g., halogens, alkyl groups) to the ring would modulate the lipophilicity and electronic nature of the scaffold, leading to variations in activity and selectivity. For example, introducing a fluorine atom can sometimes enhance binding affinity. | These modifications can fine-tune the molecule's fit within the binding pocket and alter its pharmacokinetic properties. |

This table is based on general principles of medicinal chemistry and SAR of related compounds, as specific data for direct modifications of the cyanobenzoyl ring of this compound is limited in publicly available literature.

The piperidine (B6355638) ring is a crucial structural element, and modifications to this ring have a profound impact on biological activity. nih.govnih.gov

| Modification on Piperidine Ring | Impact on Biological Activity | Rationale |

| Introduction of Substituents | Adding substituents to the piperidine ring can influence its conformation and interactions with the enzyme. nih.gov For example, in a series of 3,4-disubstituted piperidine derivatives, the introduction of substituents was part of a conformational restriction strategy to improve potency. nih.gov | Substituents can lock the piperidine ring into a more favorable conformation for binding and can also create additional beneficial interactions with the target. |

| Ring Conformation | The chair conformation of the piperidine ring is generally preferred. The orientation of the substituents (axial vs. equatorial) can significantly affect activity. nih.gov | An optimal ring conformation ensures the correct spatial arrangement of the pharmacophoric groups for binding to the enzyme's active site. |

| Replacement with other heterocycles | Replacing the piperidine ring with other heterocyclic systems, such as piperazine, has been explored in related inhibitors. nih.gov In some cases, this can lead to a decrease in potency, highlighting the importance of the piperidine scaffold. nih.gov | The specific geometry and basicity of the piperidine ring are often optimal for interaction with the target enzyme. |

The nature of the ester group at the 4-position of the piperidine ring is another key determinant of activity.

While specific studies on varying the acetate ester group in this compound are not widely reported, research on related compounds provides valuable insights. For example, in a series of O-aryl carbamates that also act as FAAH inhibitors, modifications to the group attached to the carbamate (B1207046) oxygen significantly affected potency. nih.gov This suggests that the nature of the ester group in this compound is also a critical factor for its biological activity.

| Variation in the Acetate Ester Group | Potential Impact on Biological Activity | Rationale |

| Chain Length | Increasing or decreasing the length of the alkyl chain of the ester (e.g., propionate, butyrate) would alter the lipophilicity and steric bulk. This could either enhance or diminish binding depending on the size and nature of the enzyme's binding pocket. | Optimizing the size and shape of the ester group can lead to a better fit within the hydrophobic regions of the active site. |

| Introduction of bulky groups | Replacing the methyl group of the acetate with bulkier groups (e.g., phenyl, benzyl) would significantly increase the steric hindrance. This is likely to have a major impact on binding affinity, which could be positive or negative depending on the topology of the active site. | The introduction of bulky substituents can lead to new, favorable interactions or, conversely, to steric clashes that prevent proper binding. |

| Replacement with other functional groups | Replacing the ester with other functional groups like amides or ethers would fundamentally change the electronic and hydrogen-bonding properties of this part of the molecule, leading to significant changes in biological activity. | The ester linkage itself may be important for the molecule's mechanism of action or for its pharmacokinetic properties. |

This table is based on general principles of medicinal chemistry, as specific data for direct variations of the acetate ester group of this compound is limited in publicly available literature.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a critical factor governing its interaction with biological targets. Conformational analysis helps to understand the preferred spatial arrangement of the molecule and how this influences its SAR.

A conformational restriction strategy, where the flexibility of the molecule is reduced by introducing specific structural features, has been successfully used to develop potent inhibitors. nih.gov This approach aims to lock the molecule into its bioactive conformation, thereby increasing its affinity for the target. For this compound, the interplay between the conformations of the piperidine ring and the rotational freedom around the benzoyl and acetate groups will ultimately define the shape that is recognized by the biological target, thus dictating its potency and selectivity.

An extensive search for scientific literature and data concerning the pharmacological properties of the chemical compound This compound has been conducted. The objective was to gather specific information on its inhibitory activity against a predefined set of enzymes and kinases.

Despite a thorough investigation of publicly available scientific databases, research articles, and chemical repositories, no specific data or research findings detailing the inhibitory effects of "this compound" on the following targets were found:

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Dipeptidyl Peptidase-4 (DPP-4)

Soluble Epoxide Hydrolase (sEH)

Farnesyltransferase (FTase)

Signal Transducer and Activator of Transcription 3 (Stat3)

Various Kinases

Consequently, the requested article, which was to be structured around the pharmacological characterization and target interaction studies of this specific compound, cannot be generated. The absence of primary research data, including enzyme inhibition profiles and detailed findings such as IC50 values, makes it impossible to create the scientifically accurate and detailed content required for the specified outline.

There is no information available in the public domain to suggest that "this compound" has been synthesized or tested for its activity against the aforementioned biological targets. Therefore, the creation of data tables and detailed research summaries as per the instructions is not feasible.

Pharmacological Characterization and Target Interaction Studies

Receptor Binding and Functional Assays

Receptor binding assays measure the affinity of a ligand for a receptor, often expressed as an inhibition constant (Ki) or an IC50 value. Functional assays, conversely, assess the biological response initiated by the ligand binding, determining whether it acts as an agonist, antagonist, or modulator.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals. Their involvement in a vast array of physiological processes makes them a primary focus in drug discovery.

Adrenomedullin-2 (AM2) Receptor Antagonism

The Adrenomedullin-2 (AM2) receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 3 (RAMP3), is a key player in cardiovascular regulation and has emerged as a target in oncology. Antagonists of the AM2 receptor are sought for their potential to inhibit tumor growth and metastasis. Extensive searches of scientific literature and chemical databases did not yield specific data concerning the binding affinity or functional antagonism of 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297) at the AM2 receptor.

Chemokine Receptors (e.g., CXCR3, CCR3, CCR4) Modulation

Chemokine receptors, such as CXCR3, CCR3, and CCR4, are integral to the immune system, directing the migration of leukocytes. Their modulation is a therapeutic strategy for inflammatory diseases, autoimmune disorders, and cancer. Despite the therapeutic interest in modulators for these receptors, there is no publicly available information detailing the interaction or modulatory effects of 1-(3-Cyanobenzoyl)-4-piperidyl acetate on CXCR3, CCR3, or CCR4.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

The Gonadotropin-Releasing Hormone (GnRH) receptor is a central regulator of the reproductive endocrine system. Antagonists of this receptor are utilized in the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids. A thorough review of available pharmacological data revealed no studies on the binding or antagonistic activity of this compound at the GnRH receptor.

Opioid Receptor-Like 1 (ORL1) Ligand Activity

The Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a member of the opioid receptor family with distinct pharmacology. It is implicated in a range of physiological functions, including pain modulation, anxiety, and locomotion. Currently, there is no published research documenting the ligand activity, binding affinity, or functional effects of this compound at the ORL1 receptor.

Sigma Receptors

Sigma receptors (σ1 and σ2) are unique intracellular proteins involved in cellular signaling and stress responses. They are not classified as classic GPCRs but are important pharmacological targets for their potential roles in neuropsychiatric disorders and cancer. Ligands for these receptors often possess a nitrogen atom within a cyclic structure. However, specific binding data or functional studies for this compound at either sigma-1 or sigma-2 receptors are not available in the current scientific literature.

Ligand-Gated Ion Channels

Mechanistic Insights into Molecular Interactions

The specific mechanisms by which "this compound" might interact with its targets can be inferred from studies of analogous compounds.

The interaction of a ligand with a receptor can result in agonism (receptor activation) or antagonism (receptor blockade). For GABAA receptors, piperidine (B6355638) derivatives have been shown to act as both agonists and antagonists, with some exhibiting subunit-selective effects. Similarly, at nAChRs, various piperidine-containing molecules can function as either agonists or antagonists. drugbank.com The 3-cyanobenzoyl moiety is present in antagonists of various receptors, including NK3 receptor antagonists. google.com Therefore, "this compound" could potentially exhibit either agonist or antagonist activity at its target receptors, and this would be highly dependent on the specific receptor and its subtype.

Table 1: Potential Receptor Interactions and Mechanisms of Structurally Related Compounds

| Compound Class | Receptor Target | Observed Mechanism |

| Piperidine Derivatives | GABAA Receptors | Positive Allosteric Modulation, Agonism, Antagonism |

| Piperidine Derivatives | Nicotinic Acetylcholine Receptors | Agonism, Antagonism |

| 3-Cyanobenzoyl Piperidines | RORC2 | Inverse Agonism |

| Piperidine Derivatives | NK3 Receptors | Antagonism |

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is a key mechanism for many drugs. nih.govnih.gov This can lead to a potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the endogenous ligand's effect. acs.orgmdpi.com Many piperidine-containing compounds that target GABAA receptors act as allosteric modulators. mdpi.com Given the prevalence of allosteric modulation among piperidine derivatives targeting ion channels and G protein-coupled receptors, it is plausible that "this compound" could also function as an allosteric modulator at its respective targets. nih.govnih.gov This mechanism would allow for a fine-tuning of receptor activity rather than simple activation or blockade.

Computational Chemistry and Structural Biology Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297), docking simulations are instrumental in identifying potential protein targets and elucidating its binding mode within a target's active site. The process involves placing the 3D conformation of the compound into the binding pocket of a macromolecule (e.g., an enzyme or receptor) and using a scoring function to estimate the binding affinity.

This analysis can reveal crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrile group on the benzoyl ring could act as a hydrogen bond acceptor, while the phenyl ring itself can engage in π-π stacking or hydrophobic interactions. The piperidine (B6355638) ring and its acetate group may also form key contacts. Studies on related arylpiperazine derivatives have successfully used docking to identify binding modes within targets like the androgen receptor, where van der Waals forces were found to be the primary drivers of interaction. researchgate.net Similarly, docking of xanthine-containing arylpiperazine derivatives into acetylcholinesterase revealed that the arylpiperazine fragment often occupies the peripheral binding site of the enzyme. researchgate.net These examples highlight how docking can provide a structural hypothesis for the compound's mechanism of action, guiding subsequent optimization.

Table 1: Illustrative Molecular Docking Output| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | Identifies specific amino acid residues that act as H-bond donors or acceptors. | Cyano group with Tyr123; Carbonyl O with Ser210 |

| Hydrophobic Interactions | Residues forming non-polar interactions with the ligand. | Benzoyl ring with Leu88, Val150; Piperidine ring with Ala92 |

| Interacting Residues | A list of all amino acids in the binding pocket that are in close contact with the ligand. | Tyr123, Ser210, Leu88, Val150, Ala92 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the trajectory of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the compound, and the conformational changes in both the ligand and the protein.

For this compound, an MD simulation would start with the best-docked pose. The simulation would reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds to microseconds. This is crucial for confirming the stability of the complex. Furthermore, MD simulations allow for the exploration of the compound's conformational landscape, showing how the flexible piperidyl acetate tail might orient itself within the binding site. Advanced MD techniques can also be used to elucidate the entire binding or unbinding pathway, offering a more complete picture of the interaction kinetics. Such simulations have been effectively used to confirm the stability of novel piperazine-quinoline hybrids within GABAA receptors, reinforcing the findings from docking studies. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations| Parameter | Description | Significance for the Compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | A stable, low RMSD for the ligand indicates a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the compound, such as the acetate tail, and the protein. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure over time. | Significant changes in Rg could suggest protein unfolding or large conformational shifts induced by ligand binding. |

| Ligand-Protein Hydrogen Bonds | Tracks the number and duration of hydrogen bonds throughout the simulation. | Confirms if the H-bonds predicted by docking are persistent, indicating their importance for binding. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which is not captured by classical methods like docking or MD.

For this compound, DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can generate an electrostatic potential map, which visually indicates the electron-rich (negative potential, e.g., around the cyano nitrogen and carbonyl oxygen) and electron-poor (positive potential) regions of the molecule. This information is invaluable for understanding its reactivity and non-covalent interactions. Studies on related heterocyclic compounds have used DFT to calculate various reactivity descriptors, such as electron affinity and ionization potential, to complement experimental findings. nih.govmdpi.com

Table 3: Properties from Quantum Chemical Calculations (DFT)| Property | Description | Hypothetical Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identifies the most nucleophilic regions of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identifies the most electrophilic regions, such as the carbonyl carbon. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model can be generated from the structure of this compound itself (a ligand-based approach) or from its docked pose within a protein target (a structure-based approach). The key features would likely include an aromatic ring (benzoyl group), a hydrogen bond acceptor (cyano group and carbonyl oxygen), and a hydrophobic feature (piperidine ring). Once created, this 3D model serves as a template for virtual screening, a process where large chemical databases are rapidly searched to identify other molecules that match the pharmacophore. researchgate.netsci-hub.box This is a powerful method for discovering structurally diverse compounds with potentially similar biological activity. mdpi.com

Table 4: Potential Pharmacophoric Features of this compound| Structural Moiety | Pharmacophoric Feature | Potential Role in Binding |

|---|---|---|

| Benzoyl Ring | Aromatic Ring (AR) | Engages in π-π stacking or hydrophobic interactions. |

| Cyano Group (-CN) | Hydrogen Bond Acceptor (HBA) | Forms a directional hydrogen bond with a donor group on the protein. |

| Piperidine Ring | Hydrophobic Group (HY) | Fits into a non-polar pocket in the active site. |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with protein backbone or side-chain donors. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that aim to build a statistical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and saving significant resources.

Table 5: Common Molecular Descriptors for QSAR/QSPR Modeling| Descriptor Class | Example Descriptor | Property It Represents |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surface areas of polar atoms; relates to membrane permeability. |

| Steric/Size | Molecular Weight (MW) | The overall size of the molecule. |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone strategies in modern medicinal chemistry. The choice between them depends on the availability of structural information for the biological target.

If a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, SBDD can be applied. In the context of this compound, SBDD would involve using the insights from molecular docking and MD simulations to rationally design modifications to the compound. For example, if docking reveals an empty hydrophobic pocket near the benzoyl ring, a chemist might add a methyl or chloro group to the ring to fill that pocket and improve binding affinity. Fragment-based screening is a powerful SBDD technique that has been used to identify novel kinase inhibitors. nih.gov

In the absence of a target structure, LBDD methods are employed. These strategies rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling and QSAR, as described above, are primary examples of LBDD techniques. By analyzing a set of known active compounds, a model can be built to guide the design of new molecules like this compound.

X-ray Crystallography of Compound-Target Complexes (if applicable to related compounds)

X-ray crystallography is an experimental technique that provides the most definitive, high-resolution 3D structural information of a molecule or a ligand-protein complex. While no crystal structure of this compound bound to a target is currently reported, the availability of such data for a closely related analogue would be immensely valuable.

Obtaining a co-crystal structure would experimentally validate the binding mode predicted by molecular docking. It would show the precise orientation of the compound in the active site and reveal the exact distances and geometries of all interactions, including hydrogen bonds and water-mediated contacts. This level of detail is unparalleled and serves as a definitive guide for SBDD. For example, the crystallographic analysis of inhibitors bound to human carbonic anhydrase II has provided a detailed map of the active site, showing how inhibitors interact with a critical zinc ion and surrounding amino acid residues like Glu106 and Thr199. nih.gov Such information would be invaluable for optimizing the design of any new inhibitor, including one based on the this compound scaffold.

Preclinical in Vitro Biological Evaluation Methodologies

High-Throughput Screening (HTS) Techniques

High-Throughput Screening (HTS) represents a critical initial step in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential biological activity. For a novel compound like 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297), HTS would be employed to identify any "hits" against a variety of biological targets. This process utilizes automated robotics, microplate-based assays, and sensitive detection methods to test thousands of compounds in a short period. The primary goal is to identify compounds that interact with a target of interest, such as a specific enzyme or receptor. The nature of the HTS assay would be tailored to the presumed or desired therapeutic area. For instance, if the compound is being investigated for anticancer properties, HTS assays might involve cancer cell lines to identify agents that inhibit cell proliferation.

Cell-Free Enzymatic Assays

Once a compound shows activity in an initial screen, cell-free enzymatic assays are often the next step to determine if the compound directly interacts with a purified molecular target. These assays are conducted in a controlled, in vitro environment, free from the complexities of a cellular system. For 1-(3-Cyanobenzoyl)-4-piperidyl acetate, researchers would purify the specific enzyme suspected to be its target and measure the compound's ability to inhibit or activate its function. Various detection methods, such as spectrophotometry, fluorometry, or luminometry, are used to quantify the enzymatic reaction. These assays are crucial for determining the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or activation concentration (AC50).

Cell-Based Functional Assays (e.g., Reporter Gene Assays, TR-FRET)

Following the confirmation of direct target engagement in cell-free systems, cell-based functional assays are employed to understand how a compound affects cellular processes. These assays provide a more biologically relevant context than cell-free assays.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. If this compound were to target a transcription factor or a signaling pathway that culminates in gene expression changes, a reporter gene assay would be a valuable tool. In this setup, the regulatory DNA sequence of a target gene is linked to a "reporter" gene that produces an easily detectable protein (e.g., luciferase or green fluorescent protein). A change in the reporter signal would indicate that the compound is modulating the activity of the pathway under investigation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a sophisticated assay technology used to study molecular interactions in a cellular context, such as protein-protein interactions or receptor-ligand binding. This technique offers high sensitivity and is less prone to interference from background fluorescence. It could be used to quantify the binding of this compound to its cellular target or to measure downstream signaling events.

Ligand Binding Assays (e.g., Radioligand Displacement Assays)

To further characterize the interaction between a compound and its target receptor, ligand binding assays are performed. The most common type is the radioligand displacement assay. In this assay, a radiolabeled ligand with known affinity for the target receptor is used. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. This provides information about the compound's binding affinity (Ki) for the receptor. These assays are fundamental in pharmacology for quantifying the interaction between a drug and its target.

Biochemical Pathway Analysis and Target Engagement Biomarkers

Understanding how a compound modulates biochemical pathways is essential for elucidating its mechanism of action. After identifying a primary target, researchers would investigate the downstream effects of target modulation. This involves analyzing changes in the levels of various proteins, metabolites, and other molecules within the affected signaling pathways. Techniques such as Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), and mass spectrometry-based proteomics are commonly used. Furthermore, identifying target engagement biomarkers is crucial. These are measurable indicators that confirm the compound is interacting with its intended target in a cellular or in vivo setting.

Cellular Phenotypic Assays (e.g., cell viability, apoptosis, cell cycle analysis methodologies)

Cell Viability Assays: These assays, such as the MTT or MTS assay, measure the number of viable cells in a culture after treatment with a compound. A decrease in cell viability would suggest that this compound has cytotoxic or cytostatic effects.

Apoptosis Assays: If a compound reduces cell viability, it is important to determine the mode of cell death. Assays for apoptosis, or programmed cell death, measure markers such as caspase activation (e.g., using caspase-3/7 assays) or changes in the mitochondrial membrane potential.

Cell Cycle Analysis: This methodology, typically performed using flow cytometry, determines the proportion of cells in different phases of the cell cycle (G1, S, G2, M). A compound that causes cell cycle arrest at a specific phase can provide insights into its mechanism of action.

Targeted Metabololipidomic Analysis for Mechanistic Elucidation

Metabolomics and lipidomics are powerful "omics" technologies that involve the comprehensive analysis of metabolites and lipids in a biological system. Targeted metabololipidomic analysis would focus on specific pathways that are hypothesized to be affected by this compound. By precisely quantifying changes in the levels of key metabolites and lipids following compound treatment, researchers can gain a deeper understanding of the compound's metabolic and signaling effects. This approach can reveal novel mechanisms of action and identify potential biomarkers of drug response.

Future Research Directions and Translational Perspectives

Exploration of Multi-Target Pharmacological Profiles

The piperidine (B6355638) scaffold is a common feature in a vast array of pharmaceuticals, known for its ability to interact with a wide range of biological targets. clinmedkaz.orgencyclopedia.pubnih.gov Future research should focus on a comprehensive screening of 1-(3-Cyanobenzoyl)-4-piperidyl acetate (B1210297) against a diverse panel of receptors, enzymes, and ion channels. This approach could uncover novel multi-target pharmacological profiles, which are increasingly sought after for treating complex multifactorial diseases. acs.org For instance, piperidine derivatives have been successfully designed as multi-target agents for conditions like Alzheimer's disease and psychosis by simultaneously modulating different receptors. encyclopedia.pubnih.gov A broad biological screening could reveal if 1-(3-Cyanobenzoyl)-4-piperidyl acetate possesses a similar polypharmacological profile.

A study on benzoisoxazoleylpiperidine derivatives revealed a compound with high affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors, as well as histamine (B1213489) H3 receptors, indicating potential as a multi-target antipsychotic. nih.gov Similarly, research into other piperidine derivatives has identified compounds with dual activities, such as dual agonists of μ-opioid and σ1 receptors for neuropathic pain. encyclopedia.pub

Table 1: Illustrative Multi-Target Profile of a Piperidine Derivative

| Target | Affinity (Ki, nM) |

|---|---|

| Dopamine D2 Receptor | 1.5 |

| Dopamine D3 Receptor | 2.3 |

| Serotonin 5-HT1A Receptor | 1.8 |

| Serotonin 5-HT2A Receptor | 3.1 |

| Histamine H3 Receptor | 4.5 |

This table is illustrative and based on data for analogous compounds, not this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govchapman.edu These computational tools can be employed to predict the biological activities and potential targets of this compound. By analyzing its chemical structure, AI algorithms can compare it to vast databases of known compounds and their biological activities to generate hypotheses about its function. nih.gov

Furthermore, if an initial biological activity is identified, AI and ML can be used to guide the design of new analogues with improved properties. Generative models can propose novel chemical structures based on the this compound scaffold that are predicted to have enhanced potency, selectivity, or pharmacokinetic properties. nih.govchapman.edu This approach can significantly accelerate the drug development process and reduce the reliance on traditional, time-consuming screening methods. nih.gov For example, machine learning models have been developed to predict the kinase inhibition likelihood of small molecules, which could be applied to this compound and its derivatives. chapman.edunih.gov

Development of Advanced Probes for Biological Imaging and Mechanistic Studies

Chemical probes are essential tools for understanding the biological roles of proteins and their mechanisms of action in disease. nih.gov this compound could serve as a scaffold for the development of such probes. By incorporating a reporter group, such as a fluorescent tag or a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), derivatives of this compound could be created for use in biological imaging techniques like fluorescence microscopy or Positron Emission Tomography (PET). nih.gov

These imaging probes would allow for the visualization and quantification of the compound's target engagement in living cells or whole organisms, providing invaluable information about its biodistribution, pharmacokinetics, and mechanism of action. nih.gov The development of such probes is a critical step in validating a compound's therapeutic potential and understanding the biology of its target. nih.gov For instance, photoswitchable piperidine bases have been developed to control catalytic processes with light, demonstrating the versatility of the piperidine scaffold in creating advanced chemical tools. researchgate.net

Design of Next-Generation Analogues with Tuned Selectivity and Potency

Should initial screening reveal a promising biological activity for this compound, the next logical step would be to initiate a medicinal chemistry program to synthesize and evaluate a series of analogues. This process, guided by structure-activity relationship (SAR) studies, aims to systematically modify the chemical structure to enhance its potency against the desired target while minimizing off-target effects. eurekaselect.comnih.govnih.gov

Key areas for modification on the this compound scaffold would include:

The Cyanobenzoyl Moiety: Altering the position of the cyano group or replacing it with other electron-withdrawing or donating groups could significantly impact binding affinity and selectivity.

The Piperidine Ring: Substitutions on the piperidine ring can influence the compound's conformation and interactions with the target protein.

The Acetate Group: The ester functionality could be modified to an amide or other bioisosteres to alter metabolic stability and hydrogen bonding capacity.

Systematic exploration of these chemical spaces would likely lead to the identification of next-generation analogues with fine-tuned selectivity and potency, making them more suitable as drug candidates. mdpi.commdpi.com

Table 2: Illustrative SAR Data for a Series of Analogues

| Compound | R1 (Benzoyl) | R2 (Piperidyl) | IC50 (nM) |

|---|---|---|---|

| Analogue 1 | 3-Cyano | 4-Acetoxy | Initial Hit |

| Analogue 2 | 4-Cyano | 4-Acetoxy | >1000 |

| Analogue 3 | 3-Fluoro | 4-Acetoxy | 500 |

| Analogue 4 | 3-Cyano | 4-Hydroxy | 250 |

| Analogue 5 | 3-Cyano | 4-Propionoxy | 150 |

This table is a hypothetical representation of an SAR study and is not based on experimental data for this compound.

Patent Landscape Analysis and Intellectual Property Considerations in Academic Research

As with any novel chemical entity, a thorough analysis of the patent landscape is crucial before significant resources are invested in its development. frontiersin.orgresearchgate.net This involves searching patent databases to ensure that this compound, or closely related structures, have not already been claimed for a similar use. nih.gov For academic researchers, understanding the intellectual property (IP) landscape is vital for securing funding, forming collaborations with industry, and ultimately translating their discoveries into clinical applications. rsc.orgseedip.com

If the compound and its intended use are found to be novel, non-obvious, and useful, a patent application should be considered. mewburn.com A strong patent portfolio is a valuable asset that can attract investment and provide the necessary protection to support the long and costly process of drug development. bailey-walsh.comchemicalindustryjournal.co.uk Academic institutions often have technology transfer offices to assist researchers in these matters. rsc.org The strategy for patenting can be multi-layered, covering the compound itself, its synthesis, and its various applications. mewburn.combailey-walsh.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-cyanobenzoyl)-4-piperidyl acetate, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution (e.g., coupling 3-cyanobenzoic acid derivatives with piperidine precursors) followed by esterification. Key steps include:

- Acylation : Use coupling agents like propylphosphonic anhydride (T3P) or EDCI/HOBt in dichloromethane (DCM) or DMF for amide bond formation .

- Esterification : Acetic anhydride or acetyl chloride with a base (e.g., triethylamine) under controlled temperatures (0–25°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : H/C NMR for functional group analysis; IR spectroscopy for carbonyl (C=O) and nitrile (C≡N) bands .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodology :

- Substituent Variation : Modify the benzoyl group (e.g., halogenation at meta/para positions) or piperidine N-acetylation to alter lipophilicity and target affinity .

- Pharmacophore Mapping : Use X-ray crystallography (as in ) or computational docking to identify critical binding motifs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay Standardization : Cross-validate results using uniform protocols (e.g., identical cell lines, incubation times) .

- Meta-Analysis : Compare IC values from multiple studies and adjust for variables like solvent (DMSO vs. saline) or endpoint detection methods .

Q. How does the compound interact with molecular targets (e.g., enzymes or receptors)?

- Methodology :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like kinases or GPCRs .

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to determine inhibition constants () for proteases or oxidoreductases .

Q. What are the stability profiles of this compound under physiological conditions?

- Methodology :

- Degradation Studies : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C; monitor via LC-MS for hydrolysis of the ester/acetyl groups .

- Photostability : Expose to UV light (300–400 nm) and assess decomposition by NMR .

Q. How can molecular modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use software like SwissADME to estimate logP, BBB permeability, and CYP450 interactions .

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes or efflux transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.